Cas no 2231663-64-0 ([(1S)-3,3-difluorocyclohexyl]methanamine)
[(1S)-3,3-difluorocyclohexyl]methanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-[(1S)-3,3-difluorocyclohexyl]methanamine
- (S)-C-(3,3-Difluoro-cyclohexyl)-methylamine
- [(1S)-3,3-difluorocyclohexyl]methanamine
-
- MDL: MFCD31705232
- Inchi: 1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2/t6-/m0/s1
- InChI Key: KUHHSYYOTFOMJB-LURJTMIESA-N
- SMILES: [C@H]1(CN)CCCC(F)(F)C1
[(1S)-3,3-difluorocyclohexyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126204-500mg |
(S)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2231663-64-0 | 95% | 500mg |
$1430 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126204-1g |
(S)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2231663-64-0 | 95% | 1g |
$2105 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126204-5g |
(S)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2231663-64-0 | 95% | 5g |
$7705 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100299-100MG |
[(1S)-3,3-difluorocyclohexyl]methanamine |
2231663-64-0 | 95% | 100MG |
¥ 1,445.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100299-250MG |
[(1S)-3,3-difluorocyclohexyl]methanamine |
2231663-64-0 | 95% | 250MG |
¥ 2,310.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100299-500MG |
[(1S)-3,3-difluorocyclohexyl]methanamine |
2231663-64-0 | 95% | 500MG |
¥ 3,841.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100299-1G |
[(1S)-3,3-difluorocyclohexyl]methanamine |
2231663-64-0 | 95% | 1g |
¥ 5,761.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100299-5G |
[(1S)-3,3-difluorocyclohexyl]methanamine |
2231663-64-0 | 95% | 5g |
¥ 17,285.00 | 2023-04-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2301-1g |
(S)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2231663-64-0 | 96% | 1g |
¥16438.61 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2301-5g |
(S)-C-(3,3-Difluoro-cyclohexyl)-methylamine |
2231663-64-0 | 96% | 5g |
¥60158.31 | 2024-04-18 |
[(1S)-3,3-difluorocyclohexyl]methanamine Suppliers
[(1S)-3,3-difluorocyclohexyl]methanamine Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on [(1S)-3,3-difluorocyclohexyl]methanamine
Introduction to [(1S)-3,3-difluorocyclohexyl)methanamine (CAS No. 2231663-64-0)
[(1S)-3,3-difluorocyclohexyl)methanamine, identified by its CAS number 2231663-64-0, is a significant compound in the field of pharmaceutical chemistry. This chiral amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's stereochemistry, specifically the (1S) configuration, plays a crucial role in its biological activity and interaction with biological targets.
The synthesis of [(1S)-3,3-difluorocyclohexyl)methanamine involves intricate organic transformations that highlight the importance of stereoselective methods in pharmaceutical chemistry. The presence of two fluorine atoms at the 3-position of the cyclohexane ring introduces additional electronic and steric effects, which can influence the compound's reactivity and binding affinity. These features make it a valuable building block for designing novel therapeutic agents.
Recent research has demonstrated the utility of [(1S)-3,3-difluorocyclohexyl)methanamine in the development of drugs targeting neurological disorders. Studies have shown that this compound exhibits promising interactions with specific enzymes and receptors involved in neurodegenerative diseases. The fluorine atoms enhance the metabolic stability of the molecule, allowing for longer half-lives and improved bioavailability, which are critical factors in drug efficacy.
In addition to its applications in neurology, [(1S)-3,3-difluorocyclohexyl)methanamine has shown potential in oncology research. Preclinical studies have indicated that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival. The chiral center and fluorinated substituents contribute to its ability to selectively interact with target proteins, offering a basis for developing more effective anticancer therapies.
The chemical properties of [(1S)-3,3-difluorocyclohexyl)methanamine also make it a versatile intermediate in synthetic chemistry. Its reactivity allows for further functionalization, enabling the creation of complex molecular architectures. This flexibility is particularly valuable in medicinal chemistry, where designing molecules with specific biological activities often requires multiple synthetic steps.
Advances in computational chemistry have further enhanced the understanding of [(1S)-3,3-difluorocyclohexyl)methanamine's behavior. Molecular modeling studies have provided insights into its binding mode with biological targets, helping researchers optimize its structure for improved pharmacological properties. These computational approaches are increasingly integral to drug discovery pipelines, complementing experimental methodologies.
The industrial production of [(1S)-3,3-difluorocyclohexyl)methanamine requires careful optimization to ensure high yield and purity. Process chemists employ advanced catalytic systems and purification techniques to achieve these goals. The scalability of its synthesis is a critical factor in translating laboratory findings into commercial pharmaceutical products.
Ethical considerations are also paramount in the development and use of [(1S)-3,3-difluorocyclohexyl)methanamine. Researchers must adhere to stringent guidelines to ensure safety and environmental responsibility throughout the drug development process. This includes proper handling procedures and waste management practices.
The future prospects for [(1S)-3,3-difluorocyclohexyl)methanamine are promising, with ongoing research exploring new applications and improving existing ones. Collaborative efforts between academia and industry are essential to drive innovation and bring novel therapeutics to market efficiently.
2231663-64-0 ([(1S)-3,3-difluorocyclohexyl]methanamine) Related Products
- 2866334-50-9(Cyclohexaneethanamine, 4,4-difluoro-β-methyl-, hydrochloride (1:1) )
- 2228637-72-5([1-(Butan-2-yl)-4,4-difluorocyclohexyl]methanamine)
- 1708157-79-2((4,4-Difluoro-1-methylcyclohexyl)methanamine)
- 809273-65-2((4,4-Difluorocyclohexyl)methanamine hydrochloride)
- 2201512-48-1(1-[(1R)-3,3-difluorocyclohexyl]methanamine)
- 1379025-24-7((3,3-difluorocyclohexyl)methanamine;hydrochloride)
- 1379151-12-8((3,3-Difluorocyclohexyl)methanamine)
- 2228568-18-9(4,4-difluoro-1-(2-fluoroethyl)cyclohexylmethanamine)
- 2228981-35-7(1-(3,3-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)
- 810659-05-3((4,4-Difluorocyclohexyl)methanamine)